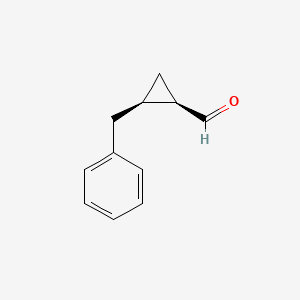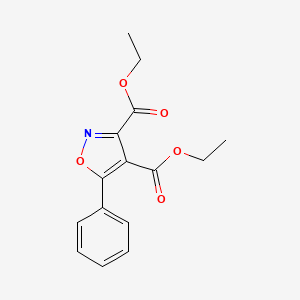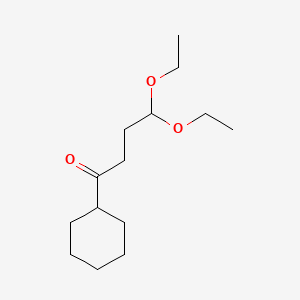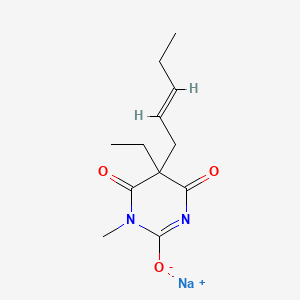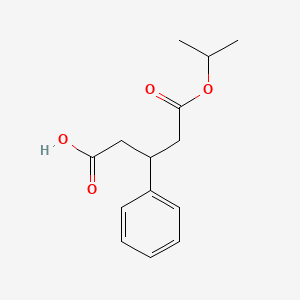![molecular formula C36H46O22 B13812914 [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[75002,1403,703,1407,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, including acetoxy and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core hexacyclic structure. The acetoxy groups are introduced through acetylation reactions, which involve the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetoxy groups can be reduced to hydroxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of new compounds with different functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized polymers or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,4-Dihydroxy-6-[[12-[[4,5-dihydroxy-6-(hydroxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with hydroxy groups instead of acetoxy groups.
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl butyrate: Similar structure but with butyrate ester groups instead of acetate.
Uniqueness
The unique combination of acetoxy and hydroxy groups in this compound allows for a diverse range of chemical reactions and potential applications. Its hexacyclic core structure provides stability and rigidity, making it a valuable scaffold for further chemical modifications.
Propriétés
Formule moléculaire |
C36H46O22 |
|---|---|
Poids moléculaire |
830.7 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H46O22/c1-13(37)46-10-22-27(49-15(3)39)29(51-17(5)41)25(43)20(53-22)8-31-33(45)24-12-48-32(36(57-24)35(31,34(31,33)58-32)55-19(7)56-36)9-21-26(44)30(52-18(6)42)28(50-16(4)40)23(54-21)11-47-14(2)38/h19-30,43-45H,8-12H2,1-7H3 |
Clé InChI |
XGAPZEWDQGJXHA-UHFFFAOYSA-N |
SMILES canonique |
CC1OC23C4(C25C4(C6COC(C3(O1)O6)(O5)CC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)O)O)CC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


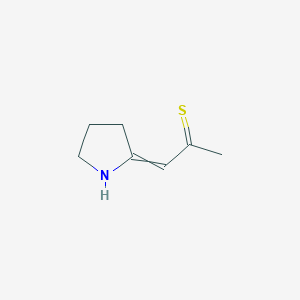
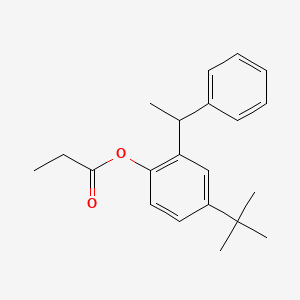

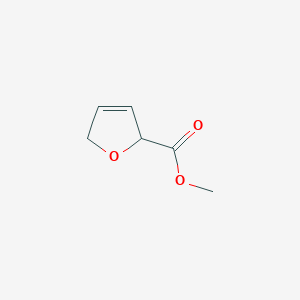
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
